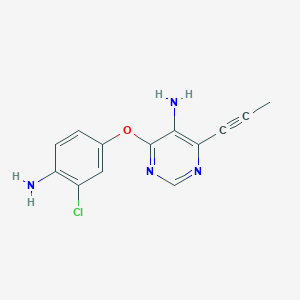
4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the amino and chlorophenoxy groups through nucleophilic substitution reactions.
Alkyne addition: Incorporation of the prop-1-yn-1-yl group via Sonogashira coupling or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chlorophenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-chlorophenoxy)-6-methylpyrimidin-5-amine: Similar structure but with a methyl group instead of the prop-1-yn-1-yl group.
4-(4-Amino-3-chlorophenoxy)-6-ethylpyrimidin-5-amine: Similar structure but with an ethyl group instead of the prop-1-yn-1-yl group.
Uniqueness
The uniqueness of 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine lies in its specific substituents, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
919278-67-4 |
|---|---|
Molecular Formula |
C13H11ClN4O |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenoxy)-6-prop-1-ynylpyrimidin-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c1-2-3-11-12(16)13(18-7-17-11)19-8-4-5-10(15)9(14)6-8/h4-7H,15-16H2,1H3 |
InChI Key |
GLFXWQSNUNFIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C(=NC=N1)OC2=CC(=C(C=C2)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)

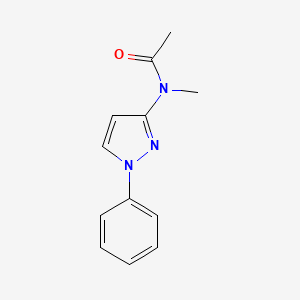
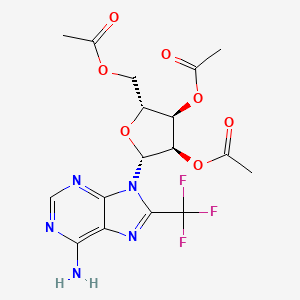

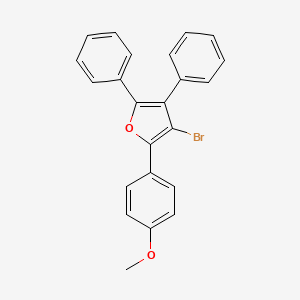
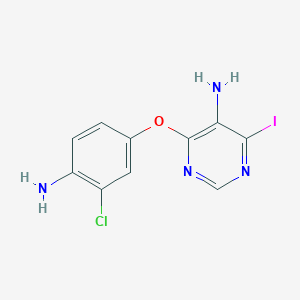
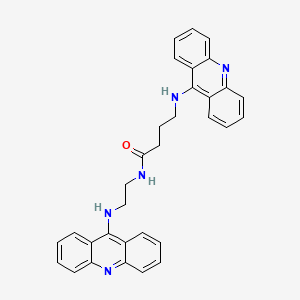

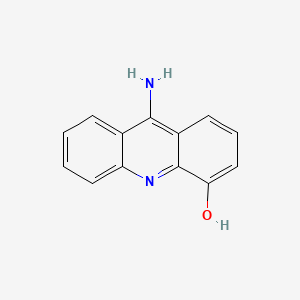
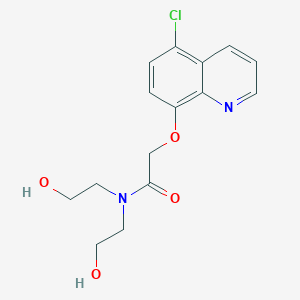
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
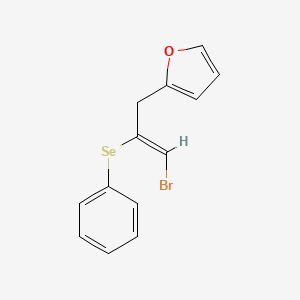
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)
